molecular formula C18H26O2 B1512297 Nandrolone-d3 CAS No. 120813-22-1

Nandrolone-d3

Cat. No.: B1512297
CAS No.: 120813-22-1
M. Wt: 277.4 g/mol
InChI Key: NPAGDVCDWIYMMC-UEEMPIPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nandrolone-d3 is a complex organic compound. This compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which are isotopes of hydrogen. The compound’s structure is based on a cyclopenta[a]phenanthrene skeleton, a common framework in many biologically active molecules.

Mechanism of Action

Target of Action

CID 71750926, also known as Nandrolone-d3, primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics .

Mode of Action

This compound acts as an agonist to the androgen receptor . Once this compound binds to the androgen receptor, it allows the receptor to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), which influence the transcriptional activity of certain genes, producing the androgen effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . This pathway is responsible for the expression of genes that regulate the development and maintenance of male sexual characteristics . By acting as an agonist to the androgen receptor, this compound can influence the activity of this pathway and its downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on the androgen receptor and the subsequent activation of the androgen signaling pathway . This can lead to the expression of genes that regulate male sexual characteristics . The specific molecular and cellular effects can vary depending on the tissue and the specific genes that are expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nandrolone-d3 typically involves multiple steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of a precursor molecule in the presence of deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of specialized reactors and catalysts is essential to achieve high yields and purity. Additionally, the control of reaction parameters such as temperature, pressure, and reaction time is crucial for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Nandrolone-d3 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or conditions to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various stereoisomers.

Scientific Research Applications

Chemistry

In chemistry, Nandrolone-d3 is used as a model compound to study isotopic effects and reaction mechanisms. Its unique structure allows researchers to investigate the influence of deuterium on chemical reactivity and stability.

Biology

In biological research, this compound is used to study the metabolism and biological activity of deuterated molecules. The presence of deuterium can alter the metabolic pathways and provide insights into the role of hydrogen atoms in biological processes.

Medicine

In medicine, deuterated compounds like this compound are investigated for their potential therapeutic benefits. Deuterium can enhance the stability and efficacy of drugs, leading to improved pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique properties make it valuable in various applications, including the production of high-performance polymers and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other deuterated steroids and cyclopenta[a]phenanthrene derivatives. Examples include deuterated testosterone and deuterated estradiol, which share similar structural features and isotopic modifications.

Uniqueness

The uniqueness of Nandrolone-d3 lies in its specific stereochemistry and the selective incorporation of deuterium atoms. These features provide distinct advantages in various scientific and industrial applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1/i7D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGDVCDWIYMMC-UEEMPIPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@H]34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858161
Record name (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120813-22-1
Record name (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nandrolone-d3
Reactant of Route 2
Nandrolone-d3
Reactant of Route 3
Nandrolone-d3
Reactant of Route 4
Nandrolone-d3
Reactant of Route 5
Nandrolone-d3
Reactant of Route 6
Nandrolone-d3
Customer
Q & A

Q1: What types of samples and matrices have been analyzed using Nandrolone-d3 as an internal standard?

A1: Research demonstrates the use of this compound in analyzing various complex matrices, including:

  • Fishery Products: this compound has been used to quantify Testosterone Propionate residues in fish and shrimp muscle tissue. [, ]
  • Infant Formula: The compound has been successfully applied to determine Estradiol Benzoate residues in infant formula milk powder. []
  • Hair Samples: this compound has proven valuable in quantifying Nandrolone, Testosterone, and their esters in both rat and human hair samples. [, ]

Q2: What are the reported limits of detection and quantification for analytical methods utilizing this compound as an internal standard?

A2: Reported limits of detection and quantification vary depending on the specific analyte, sample matrix, and analytical method used. For instance:

  • Testosterone Propionate in Fishery Products: Using Gas Chromatography-Mass Spectrometry (GC-MS), a limit of quantitation (LOQ) of 1.0 μg/kg was achieved. [] A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method demonstrated a LOQ of 0.5 μg/kg. []
  • Estradiol Benzoate in Infant Formula: A Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method achieved a LOQ of 0.95 μg/kg. []
  • Nandrolone and Testosterone in Hair: Using GC-MS, a LOQ of 50 pg/mg for Nandrolone and Testosterone was achieved. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.